

Dual PI3K δ /CK1 ϵ Inhibitory Activity of Umbralisib Tosylate: A Technical Whitepaper

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Compound of Interest

Compound Name: *Umbralisib Tosylate*

Cat. No.: *B8752720*

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Introduction

Umbralisib tosylate (formerly TGR-1202) is a novel, orally bioavailable small molecule that exhibits dual inhibitory activity against phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ).^[1] This unique mechanism of action distinguishes it from other PI3K inhibitors and offers a promising therapeutic approach for hematological malignancies.^{[2][3]} PI3K δ is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell cancers, while CK1 ϵ is implicated in the regulation of oncoproteins.^[4] This whitepaper provides an in-depth technical guide on the core pharmacology of **umbralisib tosylate**, focusing on its dual inhibitory activity, the experimental methodologies used for its characterization, and its effects on relevant signaling pathways.

Physicochemical Properties

Umbralisib tosylate is the tosylate salt of umbralisib.^[5] It is a white to light brown powder that is freely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in water.^[6] The amorphous form of umbralisib monotosylate has been characterized and is noted to have a higher intrinsic solubility compared to its crystalline forms.^[7]

Property	Value	Reference
Molecular Formula	C38H32F3N5O6S	[5]
Molecular Weight	743.8 g/mol	[5]
Ionization Constant (pKa)	2.71	[6]

Quantitative Analysis of Inhibitory Activity

Umbralisib demonstrates potent and selective inhibition of PI3K δ and also inhibits CK1 ϵ at clinically relevant concentrations.

In Vitro Inhibitory Activity

Target	Assay Type	IC50/EC50	Selectivity	Reference
PI3K δ	Enzyme Assay	IC50: 22.2 nM	>1000-fold vs. PI3K α , >30-50-fold vs. PI3K β , >15-50-fold vs. PI3K γ	[8]
Cell-based Assay	EC50: 24.3 nM	[8]		
CK1 ϵ	Enzyme Assay	EC50: 6.0 μ M	[9]	
CD19+ B-cell Proliferation	Human Whole Blood	100-300 nM	[8]	

Clinical Efficacy (UNITY-NHL Phase 2b Trial)

The UNITY-NHL trial (NCT02793583) was a phase 2b study evaluating the efficacy and safety of umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL).[10]

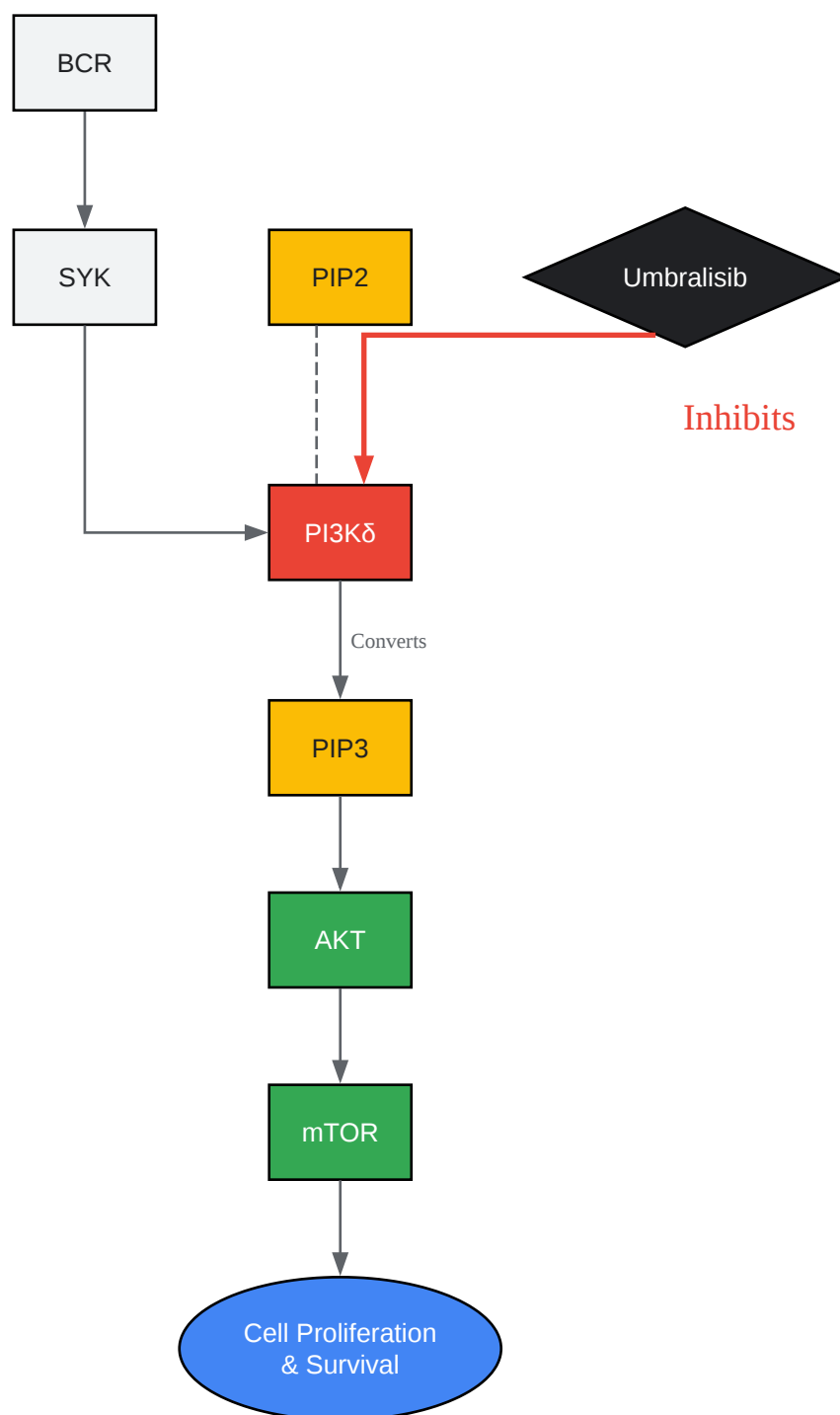
Lymphoma Subtype	Overall Response Rate (ORR)	Complete Response (CR)	Reference
Marginal Zone Lymphoma (MZL)	49%	16%	[11]
Follicular Lymphoma (FL)	43%	3%	[11]

Signaling Pathways

The dual inhibition of PI3K δ and CK1 ϵ by umbralisib impacts multiple oncogenic signaling pathways.

PI3K δ Signaling Pathway in B-Cells

PI3K δ is a crucial mediator of signals downstream of the B-cell receptor (BCR) and other immune receptors. Its activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors like AKT. This pathway is critical for the proliferation, survival, and trafficking of both normal and malignant B-cells.[\[12\]](#)
[\[13\]](#)[\[14\]](#)

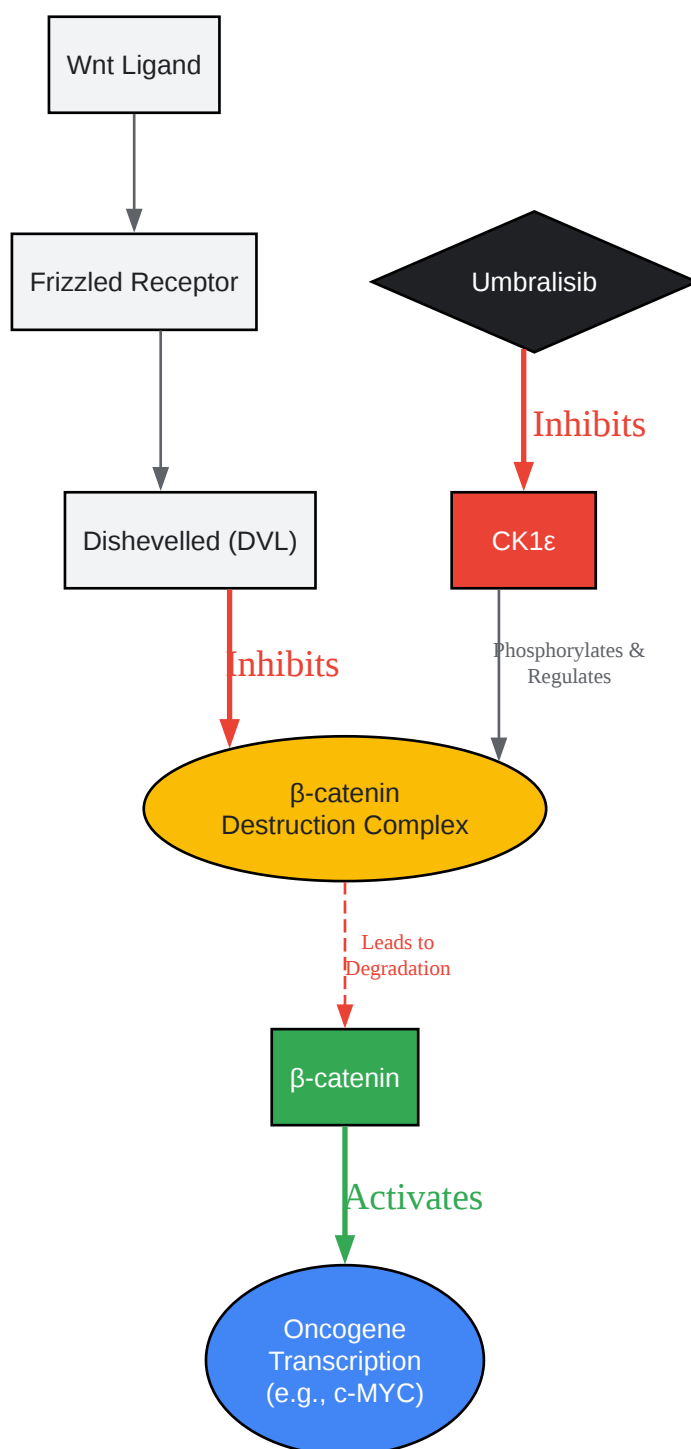


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Caption: PI3Kδ Signaling Pathway Inhibition by Umbralisib.

CK1ε Signaling and its Role in Malignancy

Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine kinase involved in various cellular processes, including Wnt signaling and the regulation of oncoprotein translation.[15] Inhibition of CK1ε by umbralisib can lead to the downregulation of key oncogenes like c-MYC, contributing to its anti-cancer activity.[1]



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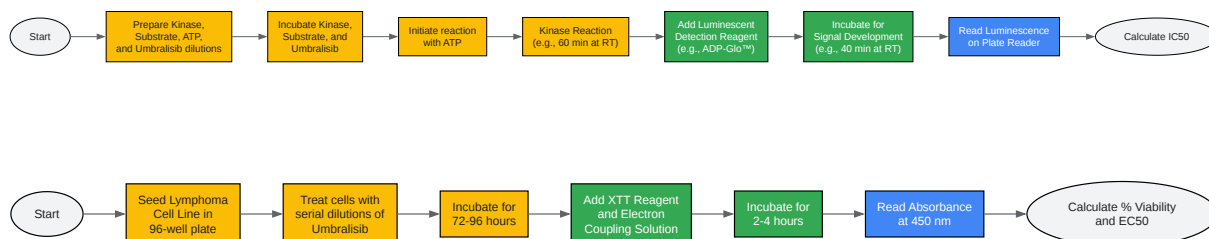
Caption: CK1 ϵ Signaling Pathway Inhibition by Umbralisib.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **umbralisib tosylate**.

Biochemical Kinase Inhibition Assay (Luminescent)

This protocol is based on the principles of the ADP-Glo™ or Kinase-Glo™ assays, which measure kinase activity by quantifying the amount of ADP produced or ATP remaining after a kinase reaction.[3][16][17]



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